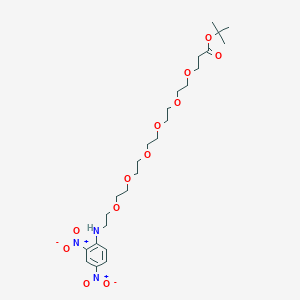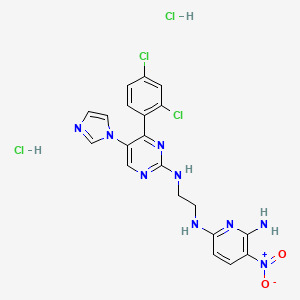
DNP-PEG6-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNP-PEG6-t-butyl ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Lipid Nanoparticles and NMR Spectroscopy
Dynamic Nuclear Polarization (DNP) NMR spectroscopy offers detailed structural characterization of lipid nanoparticles (LNPs), which include components like poly(ethylene glycol) (PEG). This technology has been used to study the spatial location of various components in LNPs, contributing to the development of layered structures in the presence of cargoes like siRNA or mRNA (Viger‐Gravel et al., 2018).
Stability of Gold Nanoparticles
PEG-based ligands, with variations in spacer structures, have been researched for stabilizing gold nanoparticles (AuNPs). Studies show that the stability of AuNP-PEG conjugates is significantly influenced by the spacer structure, which has implications for medical and biotechnological applications (Schulz et al., 2013).
Drug Delivery Systems
PEG conjugates of potent α4 integrin inhibitors have been synthesized, showing potential for maintaining sustained levels and bioactivity in vivo after subcutaneous administration. This highlights the role of PEG conjugates in enhancing the efficacy and duration of drug action (Smith et al., 2013).
Enhancement of Anti-Inflammatory Activity
Caffeine-loaded gold nanoparticles, conjugated with a PLA-PEG-PLA copolymer, have been developed for enhanced anti-inflammatory activity. The conjugation technique allows for improved interaction with caffeine molecules, leading to increased efficacy in inhibiting inflammation (Kamalakannan et al., 2017).
Fluorescent Nanoprobes for Biomedical Applications
The conjugation of PEG with aggregation induced emission (AIE) dyes, like DATPE, has been utilized to create fluorescent organic nanoparticles. These nanoparticles demonstrate potential for applications in biological sensors and imaging due to their strong fluorescence in aqueous solutions (Wan et al., 2015).
Vitamin E TPGS for Drug Delivery
Vitamin E TPGS, a derivative of Vitamin E and PEG, serves as a molecular biomaterial for drug delivery. Its amphiphilic structure and compatibility with various nanocarriers make it suitable for enhancing drug absorption and overcoming multidrug resistance (Zhang et al., 2012).
Chemotherapeutic Enhancement
Pegylated zinc protoporphyrin (PEG-ZnPP), a HO inhibitor, has been shown to increase the vulnerability of tumor cells to oxidative stress and enhance the response to chemotherapeutic agents. This suggests its potential in improving cancer treatment efficacy (Fang et al., 2004).
Intracellular Trafficking of Nanoparticles
Studies on DNA nanoparticles (DNPs) composed of PEG and poly-l-lysine have shown that they can bypass degradative endolysosomal trafficking, rapidly accumulating in the perinuclear region of cells. This has implications for efficient gene delivery in therapeutic applications (Kim et al., 2012).
Propiedades
Fórmula molecular |
C25H41N3O12 |
|---|---|
Peso molecular |
575.61 |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H41N3O12/c1-25(2,3)40-24(29)6-8-34-10-12-36-14-16-38-18-19-39-17-15-37-13-11-35-9-7-26-22-5-4-21(27(30)31)20-23(22)28(32)33/h4-5,20,26H,6-19H2,1-3H3 |
Clave InChI |
KFMNPFZTMGHWSZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DNP-PEG6-t-butyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)
